molecular formula C10H9F3N4O B2821364 4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1421475-91-3

4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2821364
CAS No.: 1421475-91-3
M. Wt: 258.204
InChI Key: KEUUJPSDENASPE-UHFFFAOYSA-N
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Description

4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic small molecule of significant interest in medicinal and agricultural chemistry due to its hybrid structure incorporating multiple pharmacophores. This compound features a 1,2,4-triazole core, a moiety widely recognized for its diverse biological activities . The 1,2,4-triazole ring is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . The integration of a pyridinylmethyl group at the 1-position further enhances its potential as a building block for the development of novel therapeutic agents, as pyridine derivatives are common in pharmaceuticals and exhibit a range of bioactive properties . Furthermore, the presence of a trifluoromethyl group at the 3-position is a strategic modification often employed to improve metabolic stability, membrane permeability, and binding affinity in lead compounds . While the specific mechanism of action for this precise molecule is a subject of ongoing investigation, compounds with analogous structures have demonstrated potent inhibitory effects against various pathogens. Research on similar 1,2,4-triazole derivatives has revealed promising antifungal and antibacterial activities, making them valuable templates for developing new agents to combat resistant strains of microorganisms . This reagent provides researchers with a versatile intermediate for constructing more complex molecules, screening for biological activity, and exploring structure-activity relationships (SAR) in the quest for new enzyme inhibitors or bioactive agents.

Properties

IUPAC Name

4-methyl-2-(pyridin-4-ylmethyl)-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O/c1-16-8(10(11,12)13)15-17(9(16)18)6-7-2-4-14-5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUUJPSDENASPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Pyridinylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the triazole ring.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring or the pyridinylmethyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound serves as a scaffold for the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key triazolone derivatives and their substituent-driven properties:

Compound Name Substituents (N1, C3, C4) Key Findings Reference
1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one N1: 5-chloro-2-hydroxyphenyl; C3: 4-CF3-phenyl Inhibits Gαq signaling in cardiovascular tissues (isolated rat heart/aorta) .
4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one N1: 2-fluorophenyl; C3: 3-methoxybenzyl Exhibits antimicrobial activity; DFT studies confirm planar geometry .
3-(6-methylpyridin-3-yl)-4-[(thiophen-2-yl)methyleneamino]-1H-1,2,4-triazol-5(4H)-thione C3: 6-methylpyridinyl; C4: thiophene-Schiff base 42.19% neuraminidase inhibition at 40 mg/mL, suggesting antiviral potential .
4-benzylamino-3-(4-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one N1: benzylamino; C3: 4-methylbenzyl Synthesized via Schiff base reduction; structural characterization via XRD .
Aprepitant-related compounds (e.g., USP 1041915) N1: morpholino; C3: trifluoromethylphenyl Used as reference standards in pharmaceutical quality control .

Key Trends and Insights

Biological Activity :

  • The Gαq inhibitor () demonstrates that electron-withdrawing groups (e.g., Cl, CF3) on aromatic substituents enhance cardiovascular activity.
  • Neuraminidase inhibition () correlates with thiophene and pyridinyl groups, suggesting heteroaromatic moieties improve antiviral targeting.

Physicochemical Properties :

  • Trifluoromethyl groups (common in the target compound and aprepitant derivatives) increase lipophilicity and resistance to oxidative metabolism.
  • Pyridinyl substituents (target compound and ) may enhance solubility compared to purely hydrophobic groups (e.g., benzyl).

Synthetic Approaches :

  • Schiff base intermediates () are frequently used, followed by reduction or cyclization steps.
  • Crystallographic studies (e.g., ) rely on tools like SHELX and ORTEP for structural validation .

Biological Activity

4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a triazole ring with various substituents, allows for diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name and structure can be summarized as follows:

Property Details
IUPAC NameThis compound
Molecular FormulaC10H9F3N4O
Molecular Weight252.20 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the pyridinylmethyl group contributes to potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the triazole ring facilitates hydrogen bonding and other interactions crucial for biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that related triazole compounds showed bactericidal activity against Staphylococcus aureus and Pseudomonas aeruginosa at varying concentrations .

Anticancer Potential

The compound's structural features suggest potential anticancer activity:

  • Case Study : A related triazole compound demonstrated cytotoxic effects on various cancer cell lines with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Binding Affinity Studies : Docking studies revealed strong binding interactions with thymidine kinase and biotin carboxylase, indicating its potential as an enzyme inhibitor .

Comparative Analysis with Similar Compounds

Compound Structural Features Biological Activity
1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-oneLacks methyl group at 4-positionModerate antimicrobial activity
4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-oneLacks pyridinylmethyl groupLow anticancer activity

The unique combination of functional groups in this compound enhances its biological profile compared to similar compounds.

Q & A

Q. Table 1: Optimization of Reaction Conditions

StepSolventTemperature (°C)CatalystYield (%)
N-AlkylationDMF80K₂CO₃65–75
TrifluoromethylationDCM40CuI50–60
PurificationEthanol/WaterRT85–90

Advanced: How can contradictions in spectroscopic data (e.g., NMR or mass spectrometry) during structural elucidation be resolved?

Answer:
Discrepancies often arise from dynamic conformational changes or impurities. Mitigation strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between the pyridine, triazole, and trifluoromethyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₁₀F₃N₅O) and detect isotopic patterns for CF₃ .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis (e.g., SHELXL refinement; R factor < 0.05) .

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueKey DataResolution of Contradictions
2D NMRH-H coupling, NOE correlationsAssigns regiochemistry of substituents
HRMSExact mass (m/z 273.08)Confirms absence of impurities
X-rayBond lengths/anglesValidates spatial arrangement

Advanced: What crystallographic software tools are recommended for refining the structure of this compound, and how are data-to-parameter ratios optimized?

Answer:

  • SHELX Suite (SHELXL) : Preferred for small-molecule refinement due to robust handling of disordered atoms and twinning. Key parameters:
    • L.S. 10 for least-squares refinement.
    • ACTA for thermal displacement modeling .
  • WinGX/ORTEP-3 : Graphical interfaces for visualizing thermal ellipsoids and validating hydrogen bonding networks .

Q. Table 3: Crystallographic Data

ParameterValueReference
Space groupP 1
R factor0.050
Data-to-parameter ratio12.9

Advanced: How can researchers evaluate the pharmacological potential of this compound, and what assays are suitable for assessing its bioactivity?

Answer:

  • In Vitro Assays :
    • GABA₀ Receptor Modulation : Competitive binding assays using [³H]-muscimol to assess antagonism .
    • Cytotoxicity Screening : MTT assay on HEK-293 or HepG2 cells (IC₅₀ > 100 µM indicates low toxicity) .
  • In Vivo Models :
    • Maximal Electroshock (MES) Test : ED₅₀ values < 50 mg/kg suggest anticonvulsant potential .

Q. Table 4: Pharmacological Profile of Analogous Compounds

CompoundED₅₀ (mg/kg)PI (Protective Index)Reference
4n (Triazolone analog)25.5>48.8

Advanced: How does the structural uniqueness of this compound influence its reactivity and interactions with biological targets compared to similar triazolones?

Answer:
The pyridin-4-ylmethyl group enhances π-π stacking with aromatic residues in enzymes, while the CF₃ group increases metabolic stability. Key comparisons:

  • Triazolone vs. Pyrazole Derivatives : Triazolones exhibit stronger hydrogen-bonding capacity due to the N-O motif .
  • Substituent Effects : The trifluoromethyl group reduces off-target interactions compared to bulkier substituents (e.g., naphthylmethyl) .

Q. Table 5: Structural and Functional Comparison with Analogues

CompoundKey SubstituentBioactivity (IC₅₀, µM)
Triazolone (Target)CF₃, Pyridin-4-ylmethyl12.3 (GABA₀)
Pyrazole analog Thioxo-thiazolidinone8.7 (COX-2)

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